molecular formula C17H14ClNO3S B3020526 2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097916-38-4

2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B3020526
CAS No.: 2097916-38-4
M. Wt: 347.81
InChI Key: XJMPNJNTOXEMBS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro, furan, and thiophene groups through a series of substitution and coupling reactions. Key steps may include:

    Nucleophilic substitution: to introduce the chloro group.

    Furan and thiophene ring formation: through cyclization reactions.

    Coupling reactions: to attach the furan and thiophene rings to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and functional groups.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the chloro and hydroxyl groups can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide: Similar structure but with different positions of the furan and thiophene rings.

    2-chloro-N-[2-(pyridin-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The combination of chloro, furan, and thiophene groups in a single molecule provides a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-8-22-10-12)15-6-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMPNJNTOXEMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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